molecular formula C11H11N5 B11765458 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile CAS No. 879223-59-3

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Cat. No.: B11765458
CAS No.: 879223-59-3
M. Wt: 213.24 g/mol
InChI Key: RHGCBSVXKKRFMT-UHFFFAOYSA-N
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Description

5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile typically involves the reaction of 5-amino-4-cyanopyrazole with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(benzylamino)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

879223-59-3

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

InChI

InChI=1S/C11H11N5/c12-6-9-10(11(13)16-15-9)14-7-8-4-2-1-3-5-8/h1-5,14H,7H2,(H3,13,15,16)

InChI Key

RHGCBSVXKKRFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(NN=C2N)C#N

Origin of Product

United States

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